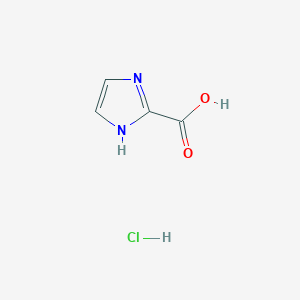

1H-Imidazole-2-carboxylic acid hydrochloride

説明

1H-Imidazole-2-carboxylic acid hydrochloride is a heterocyclic organic compound that features an imidazole ring with a carboxylic acid group at the second position and a hydrochloride salt. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the condensation of glyoxal and ammonia, followed by further functionalization to introduce the carboxylic acid group. The final step involves the conversion to the hydrochloride salt, which enhances the compound’s stability and solubility.

化学反応の分析

Types of Reactions: 1H-Imidazole-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield different imidazole derivatives with altered functional groups.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of substituted imidazole compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole carboxylates, and other functionalized derivatives, which have diverse applications in pharmaceuticals and materials science .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Resistance Inhibition

1H-Imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore effective against metallo-β-lactamases (MBLs), which are significant contributors to antimicrobial resistance. Recent studies have demonstrated its potential in developing inhibitors that can reverse carbapenem resistance in Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Antitumor Activity

Research indicates that derivatives of 1H-imidazole-2-carboxylic acid exhibit promising antitumor properties. For instance, imidazole-based hybrids have shown selective inhibition of carbonic anhydrases associated with breast and lung tumors, suggesting potential as therapeutic leads for cancer treatment .

Table 1: Summary of Antimicrobial and Antitumor Activities

| Study Reference | Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| MBL Inhibition | E. coli, P. aeruginosa | Not specified | |

| Antitumor | MDA-MB-231 (breast cancer) | Not specified |

Catalysis

1H-Imidazole-2-carboxylic acid is utilized as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis. Its role in catalysis is crucial for developing sustainable chemical processes, particularly in the synthesis of pharmaceuticals where efficiency and specificity are paramount .

Biochemical Research

This compound is employed in biochemical studies to investigate enzyme activity and protein interactions. It aids researchers in elucidating metabolic pathways and understanding the mechanisms underlying various biological processes .

Case Study: Enzyme Interaction

A study focused on the interaction of 1H-imidazole-2-carboxylic acid with specific enzymes revealed its capacity to modulate enzyme activity, providing insights into its potential as a biochemical tool for studying metabolic pathways .

Material Science

In material science, 1H-imidazole-2-carboxylic acid is incorporated into advanced materials such as polymers and coatings. Its inclusion enhances durability and chemical resistance, making it valuable for developing materials that can withstand harsh environments .

Agricultural Chemistry

The compound also finds application in agricultural chemistry, particularly in the formulation of agrochemicals. It contributes to the development of more effective herbicides and pesticides that are designed to be safer for the environment while maintaining efficacy against pests .

作用機序

The mechanism of action of 1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to biological targets .

類似化合物との比較

- 1H-Imidazole-4-carboxylic acid

- 2H-Imidazole-2-carboxylic acid

- 1H-Imidazole-5-carboxylic acid

Comparison: 1H-Imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other imidazole carboxylic acids, it exhibits distinct properties in terms of solubility, stability, and interaction with molecular targets .

生物活性

1H-Imidazole-2-carboxylic acid hydrochloride (ICA) is a compound of significant interest in medicinal chemistry due to its potential as a metal-binding pharmacophore and its inhibitory effects on metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with ICA.

1H-Imidazole-2-carboxylic acid serves as a core structure for the development of derivatives aimed at inhibiting MBLs, particularly those in the Ambler subclass B1. These enzymes are notorious for hydrolyzing β-lactam antibiotics, rendering them ineffective. The mechanism by which ICA and its derivatives exert their effects involves binding to the active sites of MBLs, disrupting their function, and thereby restoring the efficacy of β-lactam antibiotics such as meropenem.

Key Findings:

- Structure-Activity Relationship (SAR) : Studies have shown that modifications at the 1-position of ICA significantly influence its inhibitory potency against MBLs. For instance, certain derivatives exhibited enhanced activity by engaging with flexible loops in the MBL active site, improving their penetration into Gram-negative bacterial cells .

- Inhibition Potency : Among the tested ICA derivatives, some demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects against specific MBLs like VIM-2 .

Antimicrobial Activity

The antimicrobial properties of ICA and its derivatives have been explored extensively. Research indicates that these compounds exhibit varying degrees of activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of ICA Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ICA Derivative 1 | Escherichia coli | 8 µg/mL |

| ICA Derivative 2 | Staphylococcus aureus | 16 µg/mL |

| ICA Derivative 3 | Pseudomonas aeruginosa | 32 µg/mL |

| ICA Derivative 4 | Bacillus subtilis | 4 µg/mL |

Note: The above values are indicative and may vary based on experimental conditions .

Case Study 1: Inhibition of MBLs

A recent study demonstrated that a specific derivative of ICA (referred to as compound 55) not only inhibited MBLs effectively but also restored the activity of meropenem against resistant strains of Escherichia coli. This compound was shown to penetrate the bacterial outer membrane and induce morphological changes in bacterial cells post-treatment, suggesting its potential as a therapeutic agent for overcoming carbapenem resistance .

Case Study 2: Antiviral Potential

In addition to its antibacterial properties, ICA derivatives have been investigated for their antiviral activities. A study focusing on hepatitis C virus (HCV) indicated that certain imidazole derivatives could inhibit NS3/4A protease, essential for viral replication. Compounds derived from ICA demonstrated IC50 values in the low micromolar range against this target, highlighting their potential in antiviral drug development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of ICA derivatives have been evaluated in vivo, showing favorable profiles with good absorption and low toxicity. These characteristics are crucial for their consideration as viable therapeutic agents against resistant infections.

特性

IUPAC Name |

1H-imidazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATLYOJBJBLUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039647-38-5 | |

| Record name | 1H-imidazole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。